3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride
Description
3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride is a synthetic organic compound that combines the structural features of adamantane and chlorophenoxyacetic acid
Properties
IUPAC Name |
3-(2-adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO3.ClH/c22-18-2-4-19(5-3-18)26-13-20(24)25-7-1-6-23-21-16-9-14-8-15(11-16)12-17(21)10-14;/h2-5,14-17,21,23H,1,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNQBSVNBGLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCOC(=O)COC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride typically involves multiple steps. One common approach is to start with adamantane derivatives and chlorophenoxyacetic acid. The adamantane derivative is first functionalized to introduce an amino group, which is then reacted with a propylating agent to form the 3-(2-adamantylamino)propyl intermediate. This intermediate is subsequently esterified with 2-(4-chlorophenoxy)acetic acid to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the chlorophenoxyacetic acid moiety can interact with various enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
Adamantane derivatives: Compounds like amantadine and memantine, which are used in the treatment of neurological disorders.
Uniqueness
3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride is unique due to the combination of the adamantyl and chlorophenoxyacetic acid moieties. This structural combination imparts distinct physicochemical properties and potential biological activities that are not observed in the individual components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
